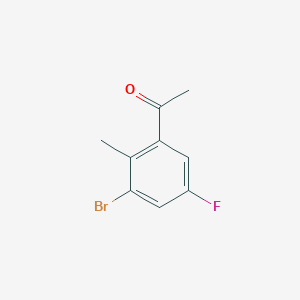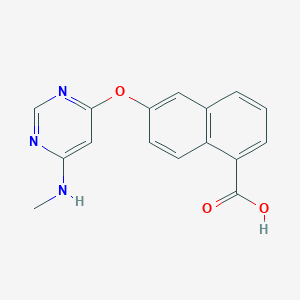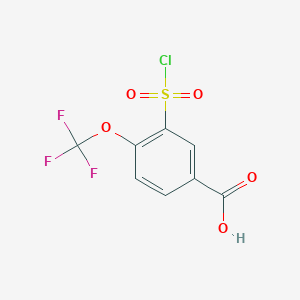
1-(3-Bromo-5-fluoro-2-methylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-fluoro-2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H8BrFO. This compound is part of the aryl ketone family, characterized by the presence of a bromine, fluorine, and methyl group on the aromatic ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-fluoro-2-methylphenyl)ethan-1-one typically involves the bromination and fluorination of a methyl-substituted aromatic ketone. One common method involves the reaction of 3-bromo-5-fluoro-2-methylbenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-fluoro-2-methylphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of various substituted aryl ketones.
Reduction: Formation of 1-(3-Bromo-5-fluoro-2-methylphenyl)ethanol.
Oxidation: Formation of 1-(3-Bromo-5-fluoro-2-methylphenyl)acetic acid.
Scientific Research Applications
1-(3-Bromo-5-fluoro-2-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluoro-2-methylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-fluorophenyl)ethan-1-one
- 2-Bromo-1-(5-fluoro-2-methylphenyl)ethan-1-one
- (1r)-1-(3-Bromo-5-fluorophenyl)ethan-1-ol
Uniqueness
1-(3-Bromo-5-fluoro-2-methylphenyl)ethan-1-one is unique due to the specific positioning of the bromine, fluorine, and methyl groups on the aromatic ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for various chemical and biological studies.
Properties
Molecular Formula |
C9H8BrFO |
|---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
1-(3-bromo-5-fluoro-2-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8BrFO/c1-5-8(6(2)12)3-7(11)4-9(5)10/h3-4H,1-2H3 |
InChI Key |
XPYXIVSBFCKVPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)F)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)



![Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13933026.png)
![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)



![Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)

![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)


